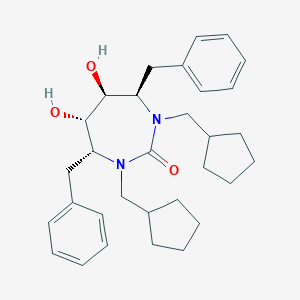
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Ro 20-1724 or rolipram and belongs to the class of phosphodiesterase type 4 (PDE4) inhibitors.
Mechanism Of Action
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- exerts its pharmacological effects by inhibiting the activity of the PDE4 enzyme. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important second messenger molecule in many physiological processes. By inhibiting the activity of PDE4, 2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- increases the levels of cAMP, which in turn leads to the activation of various signaling pathways and the modulation of various cellular functions.
Biochemical And Physiological Effects
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has immunomodulatory effects by modulating the activity of immune cells such as T cells and macrophages. Additionally, it has been found to have neuroprotective effects by promoting the survival of neurons and preventing neuroinflammation.
Advantages And Limitations For Lab Experiments
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its pharmacological effects have been well-established. It is also commercially available, making it easily accessible for researchers. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, it has been found to have some cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the study of 2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of rolipram. Another area of research is the investigation of the potential applications of rolipram in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, there is a need for further research on the pharmacokinetics and toxicity of rolipram to better understand its potential clinical applications.
Synthesis Methods
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex process that involves several steps. The most commonly used method for the synthesis of rolipram is the reaction of 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone with 4-(bromomethyl)-2-methoxyphenol in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. It has also been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), Alzheimer's disease, and depression.
properties
CAS RN |
153183-25-6 |
|---|---|
Product Name |
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molecular Formula |
C31H42N2O3 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclopentylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H42N2O3/c34-29-27(19-23-11-3-1-4-12-23)32(21-25-15-7-8-16-25)31(36)33(22-26-17-9-10-18-26)28(30(29)35)20-24-13-5-2-6-14-24/h1-6,11-14,25-30,34-35H,7-10,15-22H2/t27-,28-,29+,30+/m1/s1 |
InChI Key |
QZTNLTALZBMNPA-XAZDILKDSA-N |
Isomeric SMILES |
C1CCC(C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES |
C1CCC(C1)CN2C(C(C(C(N(C2=O)CC3CCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Canonical SMILES |
C1CCC(C1)CN2C(C(C(C(N(C2=O)CC3CCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Other CAS RN |
153183-25-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



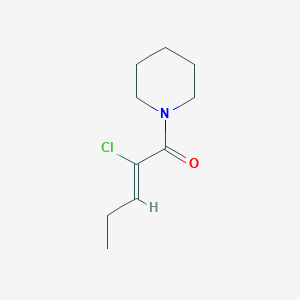
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid;hydrochloride](/img/structure/B128412.png)

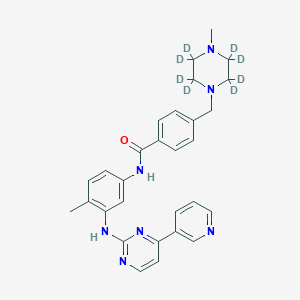
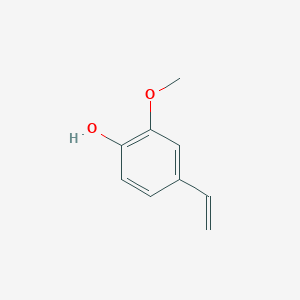
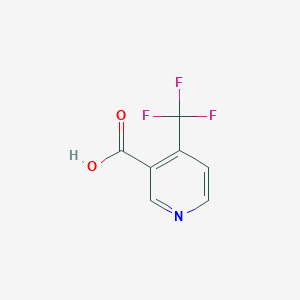
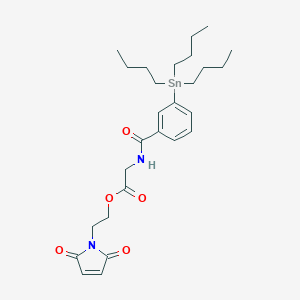
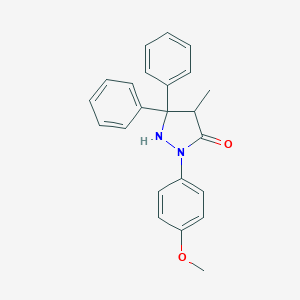
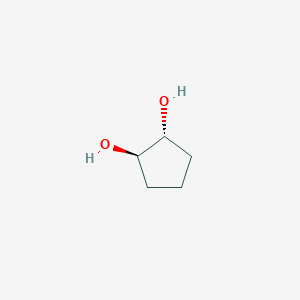
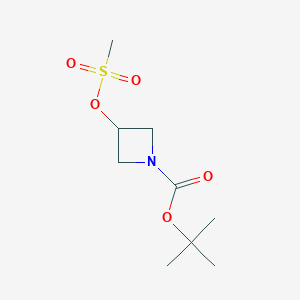
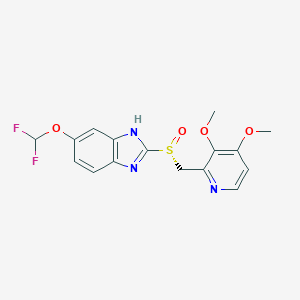
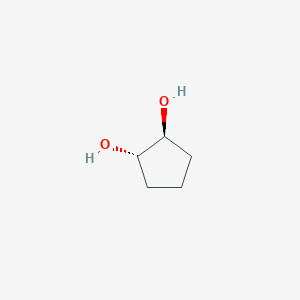
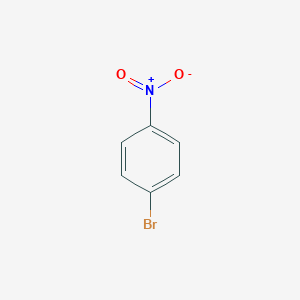
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)